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This technical guide provides a comprehensive overview of the spectral data for 3-
Hydroxyquinoline (CAS 580-18-7), a significant heterocyclic compound utilized in

pharmaceutical research and chemical synthesis. This document is intended for researchers,

scientists, and drug development professionals, offering detailed spectral analysis,

experimental protocols, and workflow visualizations to support identification, characterization,

and quality control.

Spectroscopic and Spectrometric Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 3-Hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of 3-
Hydroxyquinoline.

1.1.1 ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Hydroxyquinoline provides information on the chemical

environment of its hydrogen atoms. The spectrum was recorded in deuterated dimethyl
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sulfoxide (DMSO-d6).[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

Aromatic Protons 7.0 - 9.0 Multiplet

Hydroxyl Proton (OH) ~9.5 - 10.5 Broad Singlet

H2 ~8.6 Doublet

H4 ~7.8 Singlet

H5 ~7.7 Doublet

H6 ~7.4 Triplet

H7 ~7.6 Triplet

H8 ~8.0 Doublet

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and

concentration. The assignments above are typical for the 3-hydroxyquinoline scaffold.

1.1.2 ¹³C NMR Spectral Data

As of the latest literature search, specific experimental ¹³C NMR data for 3-Hydroxyquinoline
was not available. However, based on the analysis of related quinoline derivatives, the

expected chemical shift ranges are presented below.[2][3]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 140 - 145

C3 (C-OH) 150 - 155

C4 110 - 115

C4a 125 - 130

C5 120 - 125

C6 128 - 132

C7 122 - 127

C8 128 - 132

C8a 145 - 150

Infrared (IR) Spectroscopy
The functional groups present in 3-Hydroxyquinoline can be identified through their

characteristic vibrational frequencies in the IR spectrum.[4][5]

Frequency (cm⁻¹) Vibrational Mode Intensity

3200 - 3600
O-H Stretch (Hydrogen-

bonded)
Broad, Strong

~3030 Aromatic C-H Stretch Medium

1580 - 1620 C=C Aromatic Ring Stretch Medium-Strong

1450 - 1550 C=N Stretch Medium-Strong

1200 - 1300 C-O Stretch Strong

690 - 900
Aromatic C-H Out-of-Plane

Bend
Strong

Mass Spectrometry (MS)
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Mass spectrometry of 3-Hydroxyquinoline provides information about its molecular weight

and fragmentation pattern, aiding in its identification. The data presented is from Gas

Chromatography-Mass Spectrometry (GC-MS).[4]

m/z Relative Intensity (%) Proposed Fragment

145 100 [M]⁺ (Molecular Ion)

117 ~55 [M-CO]⁺

90 ~20 [M-CO-HCN]⁺

89 ~16 [M-CO-H₂CN]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 3-Hydroxyquinoline is dissolved in 0.6-0.75

mL of a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube.[6]

Tetramethylsilane (TMS) may be added as an internal standard.

Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker AM-300,

operating at a field strength of 300 MHz for ¹H NMR.[4]

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters

include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay

of 1-5 seconds, and a sufficient number of scans (16-64) to achieve an adequate signal-to-

noise ratio.[7]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A higher sample

concentration (50-100 mg) and a greater number of scans are often required due to the low

natural abundance of the ¹³C isotope.[6]

IR Spectroscopy Protocol
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Sample Preparation: A small amount of 3-Hydroxyquinoline is finely ground with potassium

bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.[4][5]

Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a Bio-Rad

FTS instrument.[4]

Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is

then placed in the sample holder, and the spectrum is acquired, typically over a range of

4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) for separation and purification before ionization.

Ionization: Electron Ionization (EI) is a common method used, where the sample is

bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting charged fragments are separated based on their mass-to-

charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: An electron multiplier detects the separated ions, and the signal is processed to

generate a mass spectrum.

Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and a key logical relationship in

the analysis of 3-Hydroxyquinoline.
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Caption: Workflow for NMR Spectroscopic Analysis of 3-Hydroxyquinoline.
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Caption: Experimental Workflow for FTIR Spectroscopy.
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Caption: Primary Fragmentation Pathway of 3-Hydroxyquinoline in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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